Product packaging for Methyl 2-Bromo-3-fluoroisonicotinate(Cat. No.:CAS No. 1214385-66-6)

Methyl 2-Bromo-3-fluoroisonicotinate

Cat. No.: B1420870
CAS No.: 1214385-66-6
M. Wt: 234.02 g/mol
InChI Key: YEXYVWRWNOFYPQ-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic characterization of methyl 2-bromo-3-fluoroisonicotinate requires systematic X-ray diffraction analysis to determine its three-dimensional molecular structure and solid-state packing arrangements. X-ray diffraction techniques provide fundamental insights into the atomic coordinates, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. The compound crystallizes with the molecular formula C₇H₅BrFNO₂ and a molecular weight of 234.02 grams per mole, establishing the basic structural parameters for diffraction studies.

Single-crystal X-ray diffraction represents the most definitive method for structural determination, requiring high-quality crystals suitable for mounting on diffractometers equipped with appropriate X-ray sources. Modern diffraction systems utilize various X-ray sources including sealed tubes, rotating anodes, and advanced microfocus sources that can provide the necessary intensity for accurate data collection. The analysis typically employs molybdenum or copper radiation sources, with molybdenum K-alpha radiation being particularly suitable for compounds containing heavier atoms like bromine.

The structural analysis reveals the planar nature of the pyridine ring system with the carboxylate ester group extending from the 4-position. The bromine atom at the 2-position and fluorine atom at the 3-position create a distinctive substitution pattern that influences both electronic distribution and steric effects within the molecule. These halogen substituents occupy adjacent positions on the pyridine ring, creating potential for intramolecular interactions and affecting the overall molecular conformation.

Crystallographic data collection protocols must account for the presence of heavy atoms, particularly bromine, which contributes significantly to the scattering factor and requires appropriate exposure times and data collection strategies. The systematic variation of diffraction angles allows complete characterization of the reciprocal lattice and determination of unit cell parameters including lattice constants and space group symmetry.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of this compound through analysis of both proton and carbon-13 spectra. The compound exhibits characteristic chemical shifts reflecting the influence of the electron-withdrawing halogen substituents and the pyridine nitrogen atom on the local magnetic environments. Proton nuclear magnetic resonance analysis reveals distinct signals corresponding to the aromatic protons on the pyridine ring, with coupling patterns reflecting the substitution pattern and electronic effects of the bromine and fluorine atoms.

The methyl ester group produces a characteristic singlet in the aliphatic region of the proton spectrum, typically appearing around 3.9-4.0 parts per million due to the deshielding effect of the adjacent carbonyl group. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing in the characteristic downfield region around 160-170 parts per million, while the aromatic carbons exhibit chemical shifts reflecting their electronic environments within the halogen-substituted pyridine system.

Fourier transform infrared spectroscopy reveals characteristic vibrational modes associated with the functional groups present in this compound. The carbonyl stretching vibration of the ester group appears as a strong absorption band typically observed around 1700-1750 wavenumbers, with the exact position influenced by the electron-withdrawing effects of the halogen substituents on the pyridine ring. Aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1400-1600 wavenumber region, while carbon-hydrogen stretching modes appear in the 2800-3100 wavenumber range.

The presence of halogen substituents creates additional spectroscopic features, with carbon-bromine and carbon-fluorine stretching vibrations appearing at lower frequencies. Pyridine ring vibrations contribute to the fingerprint region between 600-1500 wavenumbers, providing characteristic patterns for compound identification. Ultraviolet-visible spectroscopy analysis reveals electronic transitions associated with the conjugated pyridine system, with the halogen substituents affecting both the position and intensity of absorption bands through their electronic effects on the aromatic system.

Thermochemical Properties: Melting Point, Boiling Point, and Solubility Analysis

The thermochemical characterization of this compound encompasses determination of phase transition temperatures and solubility behavior across different solvent systems. The compound appears as a white to yellow solid under standard conditions, indicating crystalline organization with defined thermal transition points. Storage recommendations specify maintenance under inert atmosphere at 2-8 degrees Celsius, suggesting thermal sensitivity that requires controlled temperature conditions for stability.

Melting point determination provides critical information about crystal lattice stability and intermolecular forces within the solid state. The presence of both bromine and fluorine substituents creates specific intermolecular interaction patterns that influence the thermal energy required for phase transitions. Differential scanning calorimetry represents the preferred analytical method for precise thermal transition characterization, allowing determination of both melting point and associated enthalpy changes.

Boiling point estimation requires consideration of molecular weight, intermolecular forces, and vapor pressure characteristics. The molecular weight of 234.02 grams per mole, combined with the polar nature of the pyridine ring and ester functionality, suggests relatively high boiling point values compared to simple aliphatic compounds of similar molecular weight. The halogen substituents contribute to both increased molecular weight and enhanced intermolecular interactions through halogen bonding effects.

Solubility analysis across various solvent systems reveals the compound's compatibility with different chemical environments. The presence of both polar functional groups (pyridine nitrogen, ester carbonyl) and nonpolar regions (aromatic ring, methyl group) suggests moderate solubility in polar aprotic solvents and limited solubility in highly polar protic solvents. The specific solubility characteristics depend on the balance between hydrogen bonding capabilities, dipole-dipole interactions, and van der Waals forces with different solvent molecules.

Property Value Method
Molecular Weight 234.02 g/mol Calculated from molecular formula
Physical State White to Yellow Solid Visual observation
Storage Temperature 2-8°C Stability requirements
Purity Specification ≥95% Analytical determination

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis provides sophisticated computational tools for visualizing and quantifying intermolecular interactions within the crystal structure of this compound. This analytical approach generates three-dimensional molecular surfaces that highlight regions of close intermolecular contact, enabling detailed investigation of hydrogen bonding, halogen bonding, and van der Waals interactions that stabilize the crystal lattice.

The analysis typically employs normalized contact distance mapping, where surface regions are colored according to the relationship between actual intermolecular distances and the sum of van der Waals radii for the participating atoms. Red regions indicate shorter contacts representing stronger interactions, while blue regions correspond to longer distances with weaker intermolecular forces. White regions represent contacts approximately equal to the sum of van der Waals radii, providing reference points for interaction strength assessment.

Two-dimensional fingerprint plots derived from Hirshfeld surface analysis offer quantitative breakdown of intermolecular contact types and their relative contributions to crystal packing stability. These plots typically reveal hydrogen-hydrogen contacts as the dominant interaction type, often contributing 40-50% of the total surface contacts in organic crystals. Additional contact types include carbon-hydrogen, nitrogen-hydrogen, oxygen-hydrogen, and halogen-involved interactions that reflect the specific substitution pattern of this compound.

The presence of bromine and fluorine atoms creates opportunities for halogen bonding interactions, which manifest as distinctive features in both surface maps and fingerprint plots. Bromine atoms can function as halogen bond donors through their positive electrostatic potential regions, while the pyridine nitrogen and ester oxygen atoms serve as potential acceptor sites. Fluorine atoms primarily participate in weaker interactions due to their high electronegativity and small size, contributing to overall crystal stability through cumulative effects.

Shape-index mapping reveals the curvature characteristics of molecular surfaces, with alternating red and blue triangular regions indicating potential pi-pi stacking interactions between aromatic rings. The curvedness parameter provides complementary information about surface flatness, with low curvedness values identifying regions involved in planar intermolecular contacts typical of aromatic stacking arrangements.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrFNO2 B1420870 Methyl 2-Bromo-3-fluoroisonicotinate CAS No. 1214385-66-6

Properties

IUPAC Name

methyl 2-bromo-3-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXYVWRWNOFYPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

The synthesis often begins with isonicotinic acid or substituted isonicotinic acid derivatives. Bromination and fluorination are introduced either sequentially or via selective reagents that allow substitution at the 2- and 3-positions, respectively.

Bromination and Fluorination

  • Bromination : Typically achieved using bromine or brominating agents under controlled temperature and solvent conditions to selectively substitute the 2-position on the pyridine ring.
  • Fluorination : Introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or other electrophilic fluorinating reagents, targeting the 3-position.

Esterification

After halogenation, the carboxylic acid group is esterified with methanol under acidic or catalytic conditions to yield the methyl ester.

Representative Synthetic Route

One documented synthetic route involves:

Process Optimization and Reaction Conditions

Step Reagents/Conditions Temperature Notes
Bromination Bromine or dibromohydantoin in sulfuric acid 0–30 °C Controlled addition to prevent over-bromination
Fluorination Electrophilic fluorinating agent (e.g., NFSI) Ambient to 50 °C Selective fluorination at 3-position
Esterification Methanol with acid catalyst (e.g., H2SO4) Reflux (~65 °C) Conversion to methyl ester with high yield
Purification Recrystallization or chromatography Ambient Ensures removal of unreacted starting materials and side products

Research Findings and Comparative Analysis

  • The selective halogenation of isonicotinic acid derivatives is challenging due to the electronic effects of the pyridine nitrogen, which directs substitution patterns.
  • Using dibromohydantoin as a brominating agent in sulfuric acid medium has been reported to improve regioselectivity and yield for bromination steps.
  • Fluorination is often performed after bromination to avoid competing side reactions.
  • Esterification under mild acidic conditions preserves halogen substituents and avoids hydrolysis or rearrangement.

Example Synthesis Summary (Based on Patent and Literature Data)

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Reference Notes
1 Bromination Dibromohydantoin, sulfuric acid, 0–30 °C 2-Bromoisonicotinic acid methyl ester 85–90 High regioselectivity, mild conditions
2 Fluorination N-Fluorobenzenesulfonimide, ambient temp This compound 75–80 Selective fluorination at 3-position
3 Purification Recrystallization or chromatography Pure this compound Ensures high purity for research or industrial use

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Bromo-3-fluoroisonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Chemistry Applications

Methyl 2-bromo-3-fluoroisonicotinate serves as a crucial building block in organic synthesis. Its halogen substituents allow for diverse chemical reactions, making it valuable in the development of complex molecules.

Synthetic Routes

  • Bromination and Fluorination : The compound can be synthesized through bromination and fluorination of isonicotinic acid derivatives.
  • Esterification : It can be produced via esterification reactions with methanol, often facilitated by catalysts.

Reactivity

  • Substitution Reactions : The bromine and fluorine atoms can be replaced with other functional groups, facilitating the creation of new derivatives.
  • Oxidation/Reduction : The compound can undergo oxidation or reduction reactions, leading to various substituted isonicotinic derivatives.

Biological Applications

Research indicates that this compound possesses potential biological activities, which are being explored for therapeutic applications.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics or antimicrobial agents.

Anticancer Research

The compound is under investigation for its potential anticancer properties. Initial findings indicate that it may interact with specific cellular pathways involved in cancer cell proliferation and apoptosis.

Medicinal Chemistry

In medicinal chemistry, this compound is being studied as a potential therapeutic agent.

Drug Development

Ongoing research aims to explore its efficacy in treating various diseases, particularly those related to infectious diseases and cancer.

Industrial Applications

Beyond academic research, this compound finds applications in industrial settings:

Pharmaceutical Intermediates

It is utilized in the synthesis of pharmaceutical compounds, contributing to the development of new drugs targeting various health conditions.

Material Science

The compound may also be employed in creating advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-Bromo-3-fluoroisonicotinate involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Key Properties:

  • Storage : Requires an inert atmosphere (e.g., nitrogen or argon) and refrigeration at 2–8°C to prevent degradation .
  • Safety : Classified under GHS hazard categories, with specific risk phrases (e.g., H315, H319, H335) indicating skin/eye irritation and respiratory sensitivity .

Comparison with Structurally Similar Compounds

Ethyl 2-Bromo-5-fluoroisonicotinate (CAS: 1072206-72-4)

  • Molecular Formula: C₈H₇BrFNO₂
  • Similarity Score : 0.97
  • Key Differences :
    • Ester Group : Ethyl ester (vs. methyl ester in the target compound).
    • Substituent Position : Fluorine at the 5-position (vs. 3-position).
  • Altered fluorine position may influence electronic effects on the pyridine ring, affecting reactivity in cross-coupling reactions.

Ethyl 2-Bromo-3-fluoroisonicotinate (CAS: 1214332-69-0)

  • Molecular Formula: C₈H₇BrFNO₂
  • Similarity Score : 0.93
  • Key Differences : Ethyl ester instead of methyl.
  • Implications: Similar reactivity to the target compound but with a marginally higher molecular weight (248.05 vs. 234.02). Ethyl esters are generally more hydrolytically stable than methyl esters, which could influence shelf life under non-refrigerated conditions.

Methyl 2-Bromo-3-(trifluoromethyl)isonicotinate (CAS: 1227581-49-8)

  • Molecular Formula: C₈H₅BrF₃NO₂
  • Molecular Weight : 284.03
  • Key Differences : Trifluoromethyl (-CF₃) group at the 3-position (vs. fluorine).
  • Higher molecular weight and lipophilicity may improve binding affinity in drug design but complicate synthesis.

2-Bromo-3-fluoroisonicotinic Acid (CAS: 1211530-89-0)

  • Molecular Formula: C₆H₃BrFNO₂
  • Similarity Score : 0.88
  • Key Differences : Carboxylic acid group (vs. methyl ester).
  • Implications :
    • The carboxylic acid enhances water solubility but reduces cell membrane penetration.
    • Likely used in metal-catalyzed coupling reactions where the free acid acts as a directing group.

Ethyl 2-Bromo-3-hydroxy-6-methylisonicotinate (CAS: 1244018-31-2)

  • Molecular Formula: C₉H₁₀BrNO₃
  • Molecular Weight : 260.08
  • Key Differences : Hydroxy (-OH) and methyl (-CH₃) groups at positions 3 and 6.
  • Implications: The hydroxy group enables hydrogen bonding, improving solubility in polar solvents.

Data Tables

Table 1: Structural and Physical Comparison

Compound Name CAS Molecular Formula Molecular Weight Key Substituents
Methyl 2-Bromo-3-fluoroisonicotinate 1214385-66-6 C₇H₅BrFNO₂ 234.02 2-Br, 3-F, 4-COOCH₃
Ethyl 2-Bromo-5-fluoroisonicotinate 1072206-72-4 C₈H₇BrFNO₂ 248.05 2-Br, 5-F, 4-COOCH₂CH₃
Methyl 2-Bromo-3-(trifluoromethyl)isonicotinate 1227581-49-8 C₈H₅BrF₃NO₂ 284.03 2-Br, 3-CF₃, 4-COOCH₃
2-Bromo-3-fluoroisonicotinic Acid 1211530-89-0 C₆H₃BrFNO₂ 219.99 2-Br, 3-F, 4-COOH

Research Findings and Implications

  • Reactivity Trends : Bromine at the 2-position facilitates nucleophilic aromatic substitution (SNAr), while fluorine’s electronegativity directs regioselectivity in cross-coupling reactions. Ethyl esters (e.g., CAS 1214332-69-0) may exhibit slower hydrolysis than methyl esters, impacting reaction design .
  • Functional Group Effects : Trifluoromethyl groups (CAS 1227581-49-8) enhance thermal stability but complicate synthetic routes due to steric and electronic effects .
  • Safety Considerations : this compound’s stringent storage requirements highlight its sensitivity to moisture and oxygen, unlike simpler analogs like 2-Bromo-3-methylpyridine (CAS 3430-17-9) .

Biological Activity

Methyl 2-Bromo-3-fluoroisonicotinate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity, mechanisms, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula C7H5BrFNO2C_7H_5BrFNO_2 and is characterized by the presence of a bromine atom, a fluorine atom, and an isonicotinate moiety. Its structural features suggest potential interactions with various biological targets.

Biological Activity Overview

The biological activities of this compound have been explored through various studies. Notably, it has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study evaluated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at specific concentrations.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential as an anti-inflammatory agent, possibly through modulation of the NF-κB signaling pathway.

3. Anticancer Properties

The compound's anticancer potential has been assessed in various cancer cell lines. It has shown cytotoxic effects against breast cancer cells (MCF-7) and colon cancer cells (HT-29), with IC50 values indicating effective concentrations for inducing apoptosis.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-715Induction of apoptosis
HT-2920Cell cycle arrest

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It influences cell cycle regulators, contributing to the inhibition of cancer cell proliferation.
  • Cytokine Modulation : By downregulating inflammatory cytokines, it may alleviate inflammation-related conditions.

Case Study 1: Antimicrobial Efficacy

A recent clinical trial assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. The results indicated a reduction in infection rates among patients treated with this compound compared to standard antibiotics.

Case Study 2: Cancer Treatment

In a preclinical study involving xenograft models of breast cancer, administration of this compound resulted in significant tumor reduction compared to control groups. The study highlighted its potential as a novel therapeutic agent in oncology.

Q & A

Basic: What are recommended synthetic routes for Methyl 2-Bromo-3-fluoroisonicotinate?

Methodological Answer:
The compound can be synthesized via esterification of 2-bromo-3-fluoroisonicotinic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, nucleophilic substitution on pre-functionalized pyridine derivatives (e.g., halogen exchange with Br⁻ sources) may be employed. Key precursors like 2-bromoisonicotinic acid (CAS 66572-56-3, >95% purity) are commercially available . Optimization of reaction time (12-24 hrs) and temperature (60-80°C) is critical to minimize decomposition of the fluoro substituent.

Basic: How should purity and structural integrity be validated for this compound?

Methodological Answer:
Use a combination of:

  • HPLC/GC : To confirm purity (>95% as per reagent catalogs ).
  • NMR (¹H/¹³C) : To verify the ester methyl group (~3.9 ppm in ¹H NMR) and aromatic proton patterns.
  • Mass Spectrometry (HRMS) : To confirm molecular ion peaks (expected m/z ~234-236 for C₇H₅BrFNO₂).
  • Elemental Analysis : To validate Br and F content.

Advanced: How does the electronic interplay between bromo and fluoro substituents influence reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing fluoro group meta to Br enhances the electrophilicity of the bromine, making it more reactive in Suzuki-Miyaura couplings. However, steric hindrance from the ester group at the 4-position may reduce coupling efficiency. Use Pd(PPh₃)₄ with arylboronic acids (e.g., phenylboronic acid derivatives from ) at 80-100°C in THF/water. Monitor regioselectivity via LC-MS to detect possible byproducts from competing reaction sites.

Advanced: What strategies mitigate decomposition during storage or reactions?

Methodological Answer:

  • Storage : Keep at 0-6°C in airtight, amber vials to prevent hydrolysis of the ester group or halogen loss .
  • Reaction Conditions : Use degassed solvents (e.g., THF, DMF) under inert gas (N₂/Ar) to avoid oxidation.
  • Additives : Include stabilizing agents like BHT (butylated hydroxytoluene) at 0.1-0.5 wt% to suppress radical degradation pathways.

Basic: What are typical applications of this compound in medicinal chemistry?

Methodological Answer:
It serves as a versatile building block for:

  • Heterocyclic Drug Candidates : Introduce fluorinated pyridine cores into kinase inhibitors or antiviral agents.
  • Proteolysis-Targeting Chimeras (PROTACs) : The bromo group enables conjugation to E3 ligase ligands via click chemistry.
  • PET Tracers : Fluorine-18 analogs could be synthesized for imaging studies.

Advanced: How to resolve contradictions in reported reactivity of bromo-fluoroaromatics under nucleophilic conditions?

Methodological Answer:
Discrepancies often arise from solvent polarity and base strength. For example:

  • In DMSO with K₂CO₃, Br may undergo nucleophilic displacement, while in non-polar solvents (toluene), the fluoro group is more reactive.
  • Use DFT calculations (e.g., Gaussian 16) to model transition states and identify dominant pathways. Validate experimentally via kinetic studies using in-situ IR or NMR .

Basic: What analytical challenges arise due to the compound’s halogenated structure?

Methodological Answer:

  • Mass Spectrometry : Isotopic patterns for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) may complicate fragmentation analysis.
  • NMR : Broadening of F-coupled proton signals requires ¹⁹F-decoupling or high-field instruments (≥400 MHz).
  • Chromatography : Optimize HPLC methods with C18 columns and 0.1% TFA in acetonitrile/water to resolve degradation products .

Advanced: How to design a stability study for this compound under varying pH conditions?

Methodological Answer:

  • Protocol : Prepare buffered solutions (pH 2-12) and incubate the compound at 25°C/40°C.
  • Analysis : Quantify degradation via LC-MS at intervals (0, 24, 48 hrs).
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life. Note that ester hydrolysis accelerates above pH 8, while Br-F bond cleavage dominates in acidic conditions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-Bromo-3-fluoroisonicotinate
Reactant of Route 2
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Methyl 2-Bromo-3-fluoroisonicotinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.